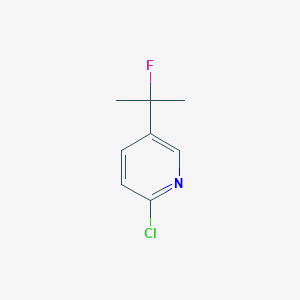
2-chloro-6-isothiocyanatopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-isothiocyanatopyridine is a chemical compound that belongs to the class of pyridyl isothiocyanates. These compounds are known for their versatile biological activities and are used as intermediates in the synthesis of various sulfur- and nitrogen-containing organic compounds. The presence of both chloro and isothiocyanato groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for preparing pyridyl isothiocyanates, including 2-chloro-6-isothiocyanatopyridine, involves the desulfurization of a dithiocarbamate salt. This salt is generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. The desulfurization is then mediated by aqueous iron (III) chloride .
Another method involves the use of thiophosgene or other ‘thiocarbonyl transfer’ reagents such as thiocarbonyl-diimidazole and dipyridyl-thionocarbonate. These reagents are used to convert substituted aminopyridines into the corresponding isothiocyanate analogues .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-chloro-6-isothiocyanatopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Addition Reactions: Reagents such as primary and secondary amines are commonly used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridyl isothiocyanates.
Addition Reactions: Thiourea derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
科学研究应用
2-chloro-6-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
作用机制
The mechanism of action of 2-chloro-6-isothiocyanatopyridine involves its interaction with various molecular targets and pathways. The isothiocyanato group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The chloro group can also participate in interactions with biological targets, enhancing the compound’s overall activity .
相似化合物的比较
Similar Compounds
- 2-chloro-4-isothiocyanatopyridine
- 2-chloro-5-isothiocyanatopyridine
- 2-chloro-3-isothiocyanatopyridine
Uniqueness
2-chloro-6-isothiocyanatopyridine is unique due to the specific positioning of the chloro and isothiocyanato groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogues, it may exhibit different reactivity patterns and biological activities, which can be leveraged in targeted research and industrial applications.
属性
IUPAC Name |
2-chloro-6-isothiocyanatopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBCRPAMBGHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)

![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)



![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)



